N-(p-Coumaroyl) Serotonin

Übersicht

Beschreibung

N-Coumaroyl serotonin is a polyphenolic compound isolated from the seeds of safflower (Carthamus tinctorius). It is known for its antioxidative, anti-atherogenic, and anti-inflammatory properties. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the treatment of atherosclerosis and other cardiovascular diseases .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N-Coumaroyl serotonin can be synthesized through the reaction of serotonin with p-coumaroyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields N-Coumaroyl serotonin as the primary product .

Industrial Production Methods: High-speed counter-current chromatography (HSCCC) has been successfully applied for the preparative separation and purification of N-Coumaroyl serotonin from safflower seed meal. This method involves the use of a two-phase solvent system composed of chloroform, methanol, and 0.1 M hydrochloric acid in a volume ratio of 1:1:1. The upper phase is used as the stationary phase, and the lower phase is used as the mobile phase .

Analyse Chemischer Reaktionen

Types of Reactions: N-Coumaroyl serotonin undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: N-Coumaroyl serotonin can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions can occur with halogens or other nucleophiles in the presence of a suitable catalyst.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with various functional groups .

Wissenschaftliche Forschungsanwendungen

Antioxidant and Anti-inflammatory Properties

N-(p-Coumaroyl) serotonin exhibits significant antioxidant activity , which plays a crucial role in mitigating oxidative stress. Research indicates that CS can inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1α, IL-1β, and IL-6 in endotoxin-stimulated human blood monocytes . This property suggests its potential use in treating inflammatory diseases.

Table 1: Summary of Antioxidant and Anti-inflammatory Effects

| Study Reference | Effect Observed | Mechanism |

|---|---|---|

| Inhibition of cytokine production | Reduces oxidative stress | |

| Augmentation of fibroblast proliferation | Synergistic effect with growth factors |

Vascular Health Applications

CS has demonstrated promising effects on vascular smooth muscle cells (VSMCs). In vitro studies show that CS can relax rat femoral arteries and inhibit the proliferation and migration of VSMCs induced by platelet-derived growth factor (PDGF-BB) . This action is believed to be due to its ability to block increases in cytosolic calcium concentration, which is crucial for VSMC activation.

Table 2: Vascular Effects of this compound

| Study Reference | Effect Observed | Concentration Range | Mechanism |

|---|---|---|---|

| Relaxation of arteries | 10 - 100 μM | Calcium signaling inhibition | |

| Inhibition of VSMC proliferation | 10 - 100 μM | Blockade of PDGF signaling |

Antitumor Activity

The antitumor potential of this compound has been investigated in glioblastoma models. Studies reveal that CS significantly reduces cell viability in glioblastoma cell lines U251MG and T98G, inducing apoptosis and cell cycle arrest at the G2/M phase . The compound's ability to activate caspase-8 further highlights its role in promoting programmed cell death.

Table 3: Antitumor Effects of this compound

Wirkmechanismus

N-Coumaroyl serotonin is structurally similar to other serotonin derivatives such as N-caffeoyl serotonin and N-feruloyl serotonin. it is unique in its potent antioxidative and anti-atherogenic properties .

Vergleich Mit ähnlichen Verbindungen

N-Caffeoyl Serotonin: Exhibits similar antioxidative properties but differs in its phenolic acid moiety.

N-Feruloyl Serotonin: Known for its anti-inflammatory and antioxidative effects, with a ferulic acid moiety instead of coumaric acid.

N-Coumaroyl serotonin stands out due to its specific combination of antioxidative, anti-atherogenic, and anti-inflammatory properties, making it a valuable compound for therapeutic applications.

Biologische Aktivität

N-(p-Coumaroyl) serotonin (CS) is a naturally occurring compound derived from various plant species, notably safflower seeds. It is recognized for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article synthesizes current research findings on the biological activity of CS, focusing on its mechanisms of action, effects on various cell types, and potential therapeutic applications.

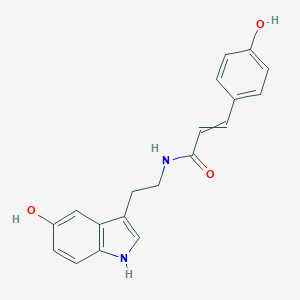

- Chemical Structure : this compound is an indole alkaloid characterized by the attachment of a p-coumaroyl group to serotonin.

- Natural Sources : Predominantly found in safflower (Carthamus tinctorius) and other plants like Centaurea species.

1. Antioxidant Activity

CS exhibits significant antioxidant properties, which are essential for protecting cells from oxidative stress. It has been shown to inhibit the generation of reactive oxygen species (ROS), contributing to its cardioprotective effects after ischemic events .

2. Anti-inflammatory Effects

Research indicates that CS can suppress pro-inflammatory cytokine production from human monocytes. This suppression is partly mediated through the inhibition of NF-κB activation, which is crucial for inflammatory responses .

3. Antitumor Activity

CS has demonstrated cytotoxic effects against various cancer cell lines:

- Lung Cancer : Studies indicate that CS exerts antiproliferative effects on lung adenocarcinoma cells, causing S phase arrest and activating apoptotic pathways via caspase-8 activation .

- Glioblastoma : CS significantly reduces cell viability in glioblastoma cell lines (U251MG and T98G), inducing G2/M phase cell cycle arrest and promoting apoptosis .

The biological effects of CS are mediated through several mechanisms:

- Cell Cycle Regulation : CS causes cell cycle arrest in cancer cells, particularly at the S phase and G2/M phase, indicating its potential as a chemotherapeutic agent .

- Cytokine Modulation : By inhibiting cytokine mRNA expression, CS reduces inflammation and may improve outcomes in inflammatory diseases .

- Calcium Signaling : CS inhibits the increase of cytosolic free calcium concentration in vascular smooth muscle cells (VSMCs), which could contribute to its anti-atherogenic properties .

Case Studies and Research Findings

Eigenschaften

IUPAC Name |

N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-3-(4-hydroxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3/c22-15-4-1-13(2-5-15)3-8-19(24)20-10-9-14-12-21-18-7-6-16(23)11-17(14)18/h1-8,11-12,21-23H,9-10H2,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLZPAFGVOWCVMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)NCCC2=CNC3=C2C=C(C=C3)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901313118 | |

| Record name | N-(p-Coumaroyl)serotonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901313118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68573-24-0 | |

| Record name | N-(p-Coumaroyl)serotonin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68573-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(p-Coumaroyl)serotonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901313118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.